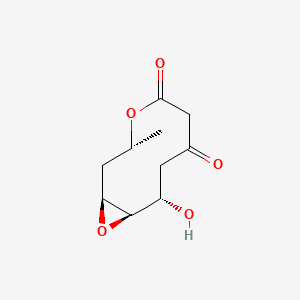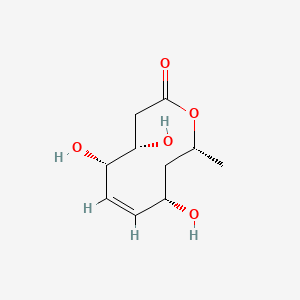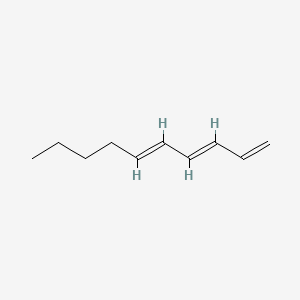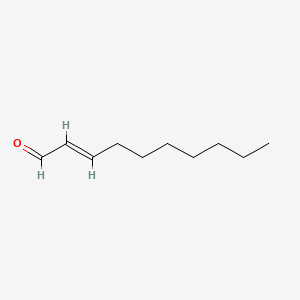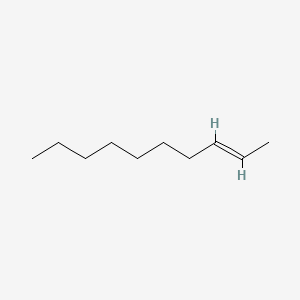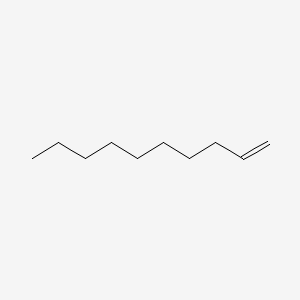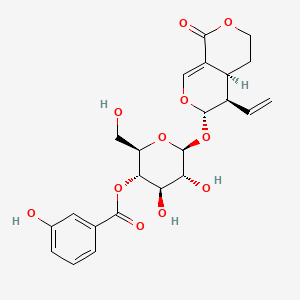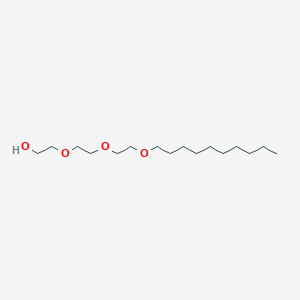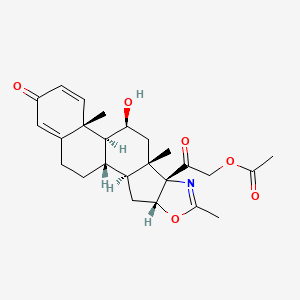
Deflazacort
Descripción general
Descripción
Deflazacort is a synthetic corticosteroid used to treat Duchenne muscular dystrophy in adults and children at least 2 years old . It is not a cure for muscular dystrophy, but it may improve muscle strength and slow the progression of disability . Deflazacort is also known by the brand name Emflaza .
Molecular Structure Analysis
Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.524 g/mol and its monoisotopic mass is 441.215137722 g/mol . The structure of Deflazacort includes a methyl-oxazoline ring .
Aplicaciones Científicas De Investigación
Analytical Method Development
Deflazacort’s properties have been studied for the development of analytical methods. A UV spectroscopic method has been proposed for the quantitation of Deflazacort in bulk, showing linearity over a concentration range of 4 - 20 μg/ml .
Formulation of Liquisolid Tablets
Research has been conducted on the formulation and evaluation of Deflazacort liquisolid tablets. The drug’s solubility, particle size, polymorphism, salt form, complexation, and wettability are factors that affect drug dissolution rates and can be targeted to enhance the dissolution of poorly water-soluble drugs like Deflazacort .
Quality Control in Tablet Production
Deflazacort is used in tablet form for the prevention of organ transplantation rejection. Studies have aimed to develop and validate a dissolution test for the quality control of Deflazacort tablets using an RP-HPLC method .
Therapeutic Efficacy in Rheumatological Disorders
Deflazacort has been effective in treating various rheumatological disorders such as sarcoidosis and juvenile chronic arthritis. Its therapeutic index and relative potency have been subjects of research to determine equivalent doses compared to other corticosteroids .
Mecanismo De Acción
Target of Action
Deflazacort is a corticosteroid prodrug . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .
Mode of Action
Deflazacort is metabolized to its active form, 21-desacetyldeflazacort . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body . The exact mechanism by which deflazacort exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown but likely occurs via its anti-inflammatory and immunosuppressive activities .
Biochemical Pathways
Deflazacort’s anti-inflammatory and immunosuppressive actions are likely to involve a variety of biochemical pathways. For instance, it has been shown to inhibit both the proliferation of mononuclear cells derived from human peripheral blood and the release of inflammatory cytokines by these cells . It can also inhibit chemotaxis, superoxide anion generation, and chemiluminescence of human polymorphonuclear leukocytes .
Pharmacokinetics
Deflazacort is rapidly absorbed and subsequently hydrolyzed to its active form, 21-desacetyldeflazacort . Following oral administration, the median time to peak plasma concentration is about 1 hour . Deflazacort is characterized by a favourable pharmacokinetic profile .
Result of Action
The primary therapeutic effect of deflazacort is to delay the onset of muscle-related complications resulting from DMD . This prolongs the lives of children diagnosed with this disease and exerts less harmful effects on bone health and weight than other steroid medications .
Action Environment
The action of deflazacort can be influenced by various environmental factors. For instance, it has been shown that deflazacort, prednisone, and prednisolone are strong P-glycoprotein (P-gp) substrates . P-gp is a protein that pumps foreign substances out of cells, and it plays a crucial role in drug absorption and distribution . Therefore, factors that affect P-gp activity could potentially influence the action, efficacy, and stability of deflazacort .
Safety and Hazards
Deflazacort carries the risks common to all corticosteroids, including immune suppression, decreased bone density, steroid-induced muscle atrophy, myopathy, and endocrine insufficiency . Adverse effects on growth and development have been reported in children, particularly after long-term use . A safety data sheet for Deflazacort provides information on first aid measures, firefighting measures, and accidental release measures .
Propiedades
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSPRKOSMHSIF-GRMWVWQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020378 | |
| Record name | Deflazacort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Deflazacort is a corticosteroid prodrug with an active metabolite, 21-deflazacort, which binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects on the body. The exact mechanism by which deflazacort exerts its therapeutic effects in patients with DMD is unknown but likely occurs via its anti-inflammatory activities. | |
| Record name | Deflazacort | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
14484-47-0 | |
| Record name | Deflazacort | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deflazacort [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deflazacort | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deflazacort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deflazacort | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFLAZACORT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR5YZ6AE4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>215 C | |
| Record name | Deflazacort | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Deflazacort?
A1: Deflazacort, a glucocorticoid prodrug, exerts its effects by first being metabolized into its active metabolite, 21-desacetyl Deflazacort (21-desDFZ) []. 21-desDFZ then binds to the glucocorticoid receptor, initiating a cascade of downstream effects.
Q2: How does Deflazacort differ from Prednisone in its mechanism of action?
A2: While both Deflazacort and Prednisone are glucocorticoids, they exhibit differences in their gene expression profiles []. Research suggests that Deflazacort may activate gene probes that potentially prevent obesity, while Prednisone may activate probes associated with weight gain [].
Q3: Does Deflazacort influence muscle regeneration in Duchenne Muscular Dystrophy (DMD)?
A3: Research in mdx mice, a model for DMD, suggests that Deflazacort promotes myogenic repair and muscle fiber growth, potentially by increasing the fusion of muscle precursors to myotubes and enhancing laminin expression []. This pro-regenerative effect is observed to be more pronounced with Deflazacort compared to Prednisone [].
Q4: How does Deflazacort affect mitochondrial function in DMD?
A4: Studies in mdx mice indicate that Deflazacort treatment can enhance mitochondrial respiration by increasing the levels of electron transport chain complexes and ATP synthase []. It may also improve calcium uniport in skeletal muscle mitochondria, potentially by influencing the calcium uniporter subunit composition [].
Q5: What is the chemical structure of Deflazacort?
A5: Deflazacort is a synthetic oxazoline derivative of prednisolone. Its chemical structure is characterized by a 16α–17α–2 methyloxazolinic ring [].
Q6: Are there any known catalytic properties or applications of Deflazacort?
A6: The provided research papers do not discuss any catalytic properties or applications of Deflazacort. The focus remains on its pharmacological properties and therapeutic potential.
Q7: Is there any research on computational chemistry, modeling, or SAR studies related to Deflazacort?
A7: While the provided research papers primarily focus on in vivo and in vitro studies of Deflazacort, they don't delve into detailed computational chemistry, modeling, or SAR analyses.
Q8: What is known about the stability and formulation of Deflazacort?
A8: Research indicates that Deflazacort can be micronized to improve its dissolution rate and uniformity in oral preparations []. Techniques like freeze-drying have been explored to enhance its solubility by complexation with β-cyclodextrin [].
Q9: What are the key pharmacokinetic parameters of Deflazacort?
A10: Deflazacort exhibits high oral bioavailability []. Following oral administration in monkeys, the main metabolite, 21-desacetyl Deflazacort, is eliminated from plasma with a half-life of 2-3.5 hours [].
Q10: Does Deflazacort interact with other drugs?
A11: Studies in rabbits demonstrated a pharmacokinetic interaction between Deflazacort and erythromycin, resulting in altered Deflazacort clearance and half-life []. This highlights the importance of considering potential drug interactions in clinical practice.
Q11: What preclinical models have been used to study Deflazacort's efficacy in DMD?
A12: The mdx mouse, a genetic model of DMD, is widely used to evaluate the efficacy of Deflazacort. Studies have demonstrated that Deflazacort treatment improves muscle function, reduces muscle damage, and enhances muscle regeneration in mdx mice [, ].
Q12: Are there known resistance mechanisms to Deflazacort?
A12: The provided research papers do not provide specific information regarding resistance mechanisms to Deflazacort.
Q13: What are the main side effects associated with Deflazacort use?
A15: While the focus of this document is not on side effects, it's important to acknowledge that glucocorticoid therapy, including Deflazacort, can lead to adverse effects. Research indicates that weight gain and behavioral changes might be less pronounced with Deflazacort compared to Prednisone, while bone health and cataract development may be of greater concern [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



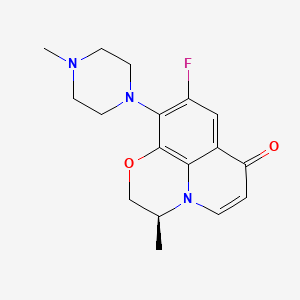
![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)
